molecular formula C14H20F2N2O2 B13722410 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline

4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline

Cat. No.: B13722410
M. Wt: 286.32 g/mol
InChI Key: WQVHYUORIQPCMQ-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline is a synthetic organic compound that features a piperidine ring substituted with difluoromethyl groups and an aniline moiety with a methoxyethoxy substituent. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoromethyl groups.

    Aniline Derivative Synthesis: The aniline moiety can be prepared separately, often involving nitration followed by reduction.

    Coupling Reaction: The final step would involve coupling the piperidine derivative with the aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: The methoxyethoxy group might be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products would depend on the specific reactions, but could include various substituted anilines, piperidines, and their derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Activity: Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The difluoromethyl groups could enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)benzene
  • 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)phenol

Uniqueness

The unique combination of the difluoromethyl piperidine and methoxyethoxy aniline moieties might confer specific properties, such as enhanced stability, selectivity, or biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H20F2N2O2

Molecular Weight

286.32 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline

InChI

InChI=1S/C14H20F2N2O2/c1-19-8-9-20-13-10-11(17)2-3-12(13)18-6-4-14(15,16)5-7-18/h2-3,10H,4-9,17H2,1H3

InChI Key

WQVHYUORIQPCMQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F

Origin of Product

United States

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